molecular formula C18H18ClN5O3 B2634131 5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-40-9

5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2634131
CAS No.: 899981-40-9
M. Wt: 387.82
InChI Key: QYTYSIIQJHEDGC-UHFFFAOYSA-N
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Description

The compound 5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, a scaffold recognized for its versatility in medicinal chemistry. Its structure features:

  • A 1,2,3-triazole core substituted with an amino group at position 3.
  • A 3-chlorobenzyl group at position 1, contributing hydrophobic and electron-withdrawing properties.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-26-14-7-13(8-15(9-14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-4-3-5-12(19)6-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTYSIIQJHEDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Various substitution reactions can be performed to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of this compound is its potential as an antiprotozoal agent against Trypanosoma cruzi, the parasite responsible for Chagas' disease. Research indicates that it exhibits submicromolar activity (pEC50 > 6), which suggests strong efficacy in inhibiting the growth of this pathogen . The compound's mechanism of action likely involves interactions with specific enzymes or receptors critical for the parasite's survival, modulating metabolic pathways essential for its lifecycle .

Optimization and Development

The optimization of 5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has led to improvements in potency, aqueous solubility, and metabolic stability. These enhancements are crucial for developing effective oral medications that can be used against chronic Chagas' disease, which current treatments fail to address effectively .

Structure-Activity Relationship Studies

The structural features of 5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide allow it to interact effectively with various biological targets. The presence of multiple functional groups enhances its binding affinity to molecular targets such as enzymes involved in metabolic processes. Structural modifications have been explored to improve its binding selectivity and efficacy against specific pathogens .

Synthesis and Experimental Procedures

The synthesis of this compound typically involves multi-step organic reactions. A common method employed is the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds under mild conditions. Other synthetic strategies may include cyclization reactions involving azides and α-cyano amides .

Future Directions and Research Opportunities

Given its promising biological activity and structural versatility, further research into 5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is warranted. Future studies could focus on:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic studies : Elucidating the precise biochemical pathways affected by this compound.
  • Formulation development : Creating suitable drug delivery systems to enhance bioavailability.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • R1 Substituents : The 3-chlorobenzyl group in the target compound may enhance metabolic stability compared to 4-fluorophenyl or carbamoylmethyl groups, as chlorinated aromatics resist oxidation .
  • Activity Trends : Dimethoxy groups (e.g., 3,5-dimethoxyphenyl) correlate with antiproliferative and anti-parasitic activities, likely due to enhanced DNA/protein binding via methoxy oxygen lone pairs .

Insights :

  • Synthetic Efficiency : The target compound’s synthesis may mirror ’s Lewis acid-catalyzed amidation (e.g., AlMe3 in toluene), which achieved a 71% yield for a dimethoxyphenyl analog .
  • Metabolic Stability : Unlike CAI, which undergoes rapid cleavage into inactive metabolites (e.g., 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid), the target’s 3-chlorobenzyl and dimethoxyphenyl groups may resist hydrolysis, extending half-life .

Biological Activity

5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly against parasitic infections such as Chagas disease. This article reviews its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H18ClN5O3
  • Molecular Weight : 387.82 g/mol

The presence of a triazole core combined with various functional groups contributes to its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method employed is the Suzuki–Miyaura coupling , which allows for the formation of carbon-carbon bonds under mild conditions. Other methods may include cyclization reactions with azides and α-cyano amides.

Antiparasitic Activity

Research indicates that this compound exhibits significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has demonstrated submicromolar activity (pEC50 > 6) and favorable cellular ligand efficiency (LE > 0.25). The mechanism of action likely involves interactions with specific enzymes or receptors, modulating critical metabolic pathways for the parasite's survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the functional groups can enhance binding affinity and selectivity towards molecular targets involved in metabolic processes. The presence of multiple functional groups in the compound allows for stable complex formation with these targets.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to 5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and their biological activities:

Compound NameStructural FeaturesBiological Activity
5-amino-1,3-aryl-1H-pyrazole-4-carbonitrilesPyrazole ringAnticancer properties
5-(4-chlorophenyl)-1,3,4-oxadiazolesOxadiazole ringAntibacterial activity
5-amino-1H-pyrazole derivativesPyrazole coreAntifungal activity

This compound's unique combination of functional groups differentiates it from others in its class, enhancing its potential applications in medicinal chemistry.

Case Studies and Research Findings

A notable study involved phenotypic high-content screening against T. cruzi in infected VERO cells. The optimization of compounds within the 5-amino-1,2,3-triazole-4-carboxamide series resulted in improved potency and metabolic stability. One promising compound demonstrated significant suppression of parasite burden in a mouse model of Chagas disease .

Another study highlighted that structural modifications could lead to enhanced antiproliferative effects against various cancer cell lines. The findings suggest that certain substitutions on the phenyl ring are crucial for cytotoxic activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of triazole-carboxamide derivatives typically involves cyclization reactions. For example, analogous compounds (e.g., pyrazole-carboxamides) are synthesized via coupling reactions using reagents like EDCI/HOBt in DMF, followed by purification via preparative TLC and recrystallization . For triazole derivatives, stepwise alkylation and amidation under controlled temperatures (0–5°C to room temperature) in THF are common, with monitoring by TLC . Optimization includes adjusting stoichiometry, solvent polarity, and catalyst loading to improve yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use high-resolution techniques such as:

  • NMR spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm substituent positions and stereochemistry .
  • Mass spectrometry (ESI-MS) for molecular weight validation .
  • Elemental analysis to verify stoichiometric composition (e.g., C, H, N content) .
  • HPLC with UV detection for purity assessment (>95% purity is standard for biological assays).

Advanced Research Questions

Q. What are the key challenges in studying the compound’s enzyme inhibition mechanisms, and how can contradictory data be resolved?

  • Methodology :

  • Enzyme kinetics : Perform competitive/non-competitive inhibition assays (e.g., fluorometric or colorimetric readouts) to determine KiK_i values. Discrepancies in IC50_{50} values may arise from assay conditions (pH, temperature) or enzyme isoforms .
  • Structural analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map binding interactions with target enzymes. For example, triazole-carboxamides often bind to catalytic sites via hydrogen bonding with methoxy or chlorobenzyl groups .
  • Data reconciliation : Cross-validate results using orthogonal methods (e.g., surface plasmon resonance for binding affinity).

Q. How does the compound’s low aqueous solubility impact in vitro assays, and what formulation strategies can mitigate this?

  • Methodology :

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) .
  • Nanoformulation : Develop liposomal or cyclodextrin-based delivery systems to improve bioavailability.
  • In vitro validation : Compare solubility in PBS vs. cell culture media (e.g., DMEM with 10% FBS) to assess aggregation risks.

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic (PK) properties and off-target effects?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions.
  • Off-target screening : Perform molecular dynamics simulations against databases like ChEMBL to identify potential interactions with non-target proteins .
  • Validation : Compare computational predictions with in vitro cytochrome P450 inhibition assays.

Research Gaps and Future Directions

  • Structural analogs : Explore derivatives with modified substituents (e.g., replacing 3-chlorobenzyl with 4-fluorophenyl) to enhance solubility while retaining activity .
  • In vivo models : Conduct PK/PD studies in rodent models to evaluate blood-brain barrier penetration and metabolite profiling.
  • Mechanistic studies : Investigate synergistic effects with existing therapeutics (e.g., kinase inhibitors) using combination index analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.